![molecular formula C10H11N3 B1492802 6-etil-1-(prop-2-in-1-il)-1H-imidazo[1,2-b]pirazol CAS No. 2098009-93-7](/img/structure/B1492802.png)

6-etil-1-(prop-2-in-1-il)-1H-imidazo[1,2-b]pirazol

Descripción general

Descripción

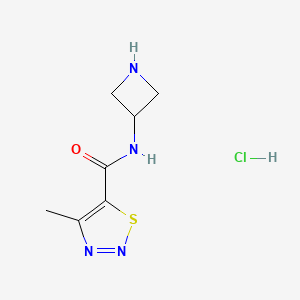

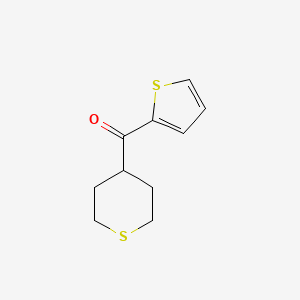

“6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole” is a complex organic compound that contains an imidazole ring fused with a pyrazole ring . The imidazole and pyrazole rings are five-membered rings with two nitrogen atoms, which are common structures in many biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole and pyrazole rings in separate steps, followed by a fusion of the two rings . The exact method would depend on the specific reactants and conditions used .

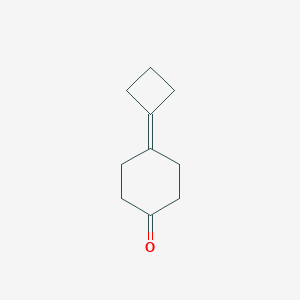

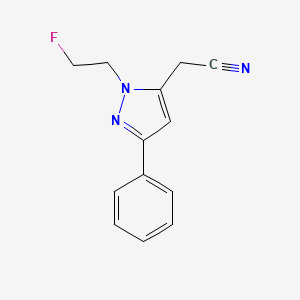

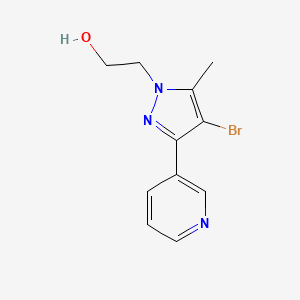

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fused imidazole and pyrazole rings, along with the ethyl and prop-2-yn-1-yl substituents . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the imidazole and pyrazole rings, as well as the ethyl and prop-2-yn-1-yl substituents . The terminal alkynes could undergo oxidative alkyne–alkyne coupling under certain conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and pyrazole rings could contribute to its polarity and solubility .

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets . For instance, they can show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For example, they can inhibit the growth of microbial activity .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological properties .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability.

Result of Action

Imidazole derivatives are known to have various biological effects, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the solvent environment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it has been found to be highly effective in the study of enzyme inhibition, protein-protein interactions, and signal transduction pathways. However, it is important to note that the use of 6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole in laboratory experiments may be limited due to its potential toxicity and the potential for it to interact with other compounds in the laboratory environment.

Direcciones Futuras

There are many potential future directions for research involving 6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole. These include further studies into its mechanism of action, its potential toxicity, and its potential interactions with other compounds in the laboratory environment. Additionally, further research could be conducted into its potential applications in the study of drug metabolism and drug delivery. Finally, further research could be conducted into its potential applications in the study of cell growth and differentiation, as well as its potential applications in the treatment of diseases.

Aplicaciones Científicas De Investigación

Actividad antiviral

Se ha informado que los derivados del indol, que comparten una estructura central similar al compuesto en cuestión, presentan propiedades antivirales significativas. Por ejemplo, ciertos derivados del indol han mostrado actividad inhibitoria contra el virus de la influenza A y el virus Coxsackie B4 . Esto sugiere que “6-etil-1-(prop-2-in-1-il)-1H-imidazo[1,2-b]pirazol” podría potencialmente sintetizarse y probarse para su eficacia contra varios virus de ARN y ADN.

Propiedades antiinflamatorias

Los compuestos con un andamiaje de indol se han identificado como posibles agentes antiinflamatorios. Dada la similitud estructural, “this compound” también se puede explorar por su capacidad para modular las respuestas inflamatorias, lo que podría ser beneficioso en el tratamiento de afecciones como la artritis reumatoide .

Potencial anticancerígeno

Los derivados del indol han sido reconocidos por sus actividades anticancerígenas. Pueden actuar como inmunomoduladores efectivos y han demostrado ser prometedores en la lucha contra las células cancerosas . La investigación sobre “this compound” podría centrarse en su potencial como agente quimioterapéutico, particularmente en la focalización de líneas celulares cancerosas específicas.

Eficacia antimicrobiana

Se ha documentado la actividad antimicrobiana de los derivados del indol, incluida su eficacia contra cepas fúngicas como Candida albicans y Rhizopus oryzae . “this compound” podría sintetizarse y evaluarse para sus propiedades antimicrobianas, lo que podría conducir a nuevos tratamientos para infecciones fúngicas.

Aplicaciones de síntesis química

El compuesto en cuestión podría servir como un sintón en varias reacciones químicas. Por ejemplo, compuestos similares se han utilizado en reacciones de acoplamiento cruzado de Sonogashira, que son fundamentales en la síntesis de moléculas orgánicas complejas . Esta aplicación podría ser vital para el desarrollo de nuevos fármacos y materiales.

Inhibición enzimática

Se ha encontrado que los derivados del indol inhiben enzimas como la colagenasa, que participa en la descomposición del colágeno . Investigar “this compound” para su actividad inhibitoria enzimática podría conducir a nuevos enfoques terapéuticos para enfermedades como la osteoartritis.

Safety and Hazards

Propiedades

IUPAC Name |

6-ethyl-1-prop-2-ynylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-3-5-12-6-7-13-10(12)8-9(4-2)11-13/h1,6-8H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCKIPYMTLQPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C=CN(C2=C1)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

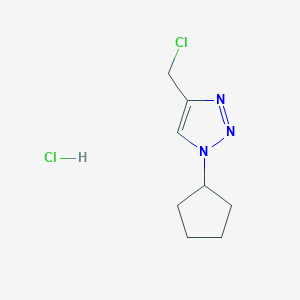

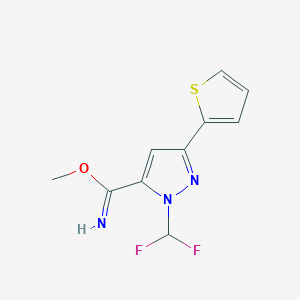

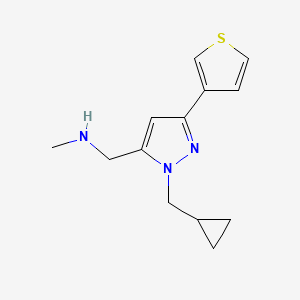

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.